Cas no 83194-75-6 (Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester)
Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester
- Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
- C90343
- SCHEMBL11268014
- 83194-75-6
- methyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate
- methyl2,6-dimethyl-4-oxocyclohexanecarboxylate
- 804-588-7
-
- MDL: MFCD09868915
- Inchi: 1S/C10H16O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h6-7,9H,4-5H2,1-3H3
- InChI Key: ZFTBABDQSARKFJ-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)C(C)CC(=O)CC1C
Computed Properties
- Exact Mass: 184.109944368Da
- Monoisotopic Mass: 184.109944368Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 43.4Ų
Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | C90343-0.25/G |
METHYL 2,6-DIMETHYL-4-OXOCYCLOHEXANECARBOXYLATE |
83194-75-6 | 95% | 0.25g |
$184 | 2023-09-19 | |
| AstaTech | C90343-1/G |
METHYL 2,6-DIMETHYL-4-OXOCYCLOHEXANECARBOXYLATE |
83194-75-6 | 95% | 1g |
$459 | 2023-09-19 | |
| AstaTech | C90343-5/G |
METHYL 2,6-DIMETHYL-4-OXOCYCLOHEXANECARBOXYLATE |
83194-75-6 | 95% | 5g |
$1377 | 2023-09-19 |
Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester
Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester: A Versatile Compound in Pharmaceutical and Material Science Applications
Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester (CAS No. 83194-75-6) is a multifunctional organic compound characterized by its unique molecular structure and chemical properties. This compound belongs to the class of cyclohexanecarboxylic acid derivatives, which are widely studied for their potential in pharmaceutical formulations, polymer science, and materials engineering. The methyl ester functional group in its structure contributes to its solubility and reactivity, making it a promising candidate for further chemical modifications and applications.
The 2,6-dimethyl-4-oxo substituents on the cyclohexane ring play a critical role in determining the compound’s physical and chemical behavior. These substituents introduce steric hindrance and electron-withdrawing effects, which influence its interactions with biological targets and materials. The methyl ester group, meanwhile, enhances the compound’s compatibility with various solvents and functional groups, enabling its use in diverse chemical reactions and industrial processes. This combination of structural features positions the compound as a valuable intermediate in the synthesis of complex molecules.
Recent advances in synthetic chemistry have expanded the applications of Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester. For instance, a 2023 study published in *Organic Chemistry Insights* highlighted its role as a building block for the development of pharmaceutical prodrugs. Researchers demonstrated that the methyl ester group can be selectively hydrolyzed under physiological conditions, releasing the active parent compound with improved bioavailability. This property is particularly relevant for the design of targeted drug delivery systems, where controlled release is essential for therapeutic efficacy.
Additionally, the compound has garnered attention in the field of nanomaterial synthesis. A 2022 paper in *Advanced Materials Research* explored its use as a precursor for functionalized polymers. The 2,6-dimethyl-0x0 group was found to enhance the thermal stability and mechanical strength of polymer matrices, making it suitable for applications in biocompatible materials. These findings underscore the compound’s potential in both pharmaceutical and industrial contexts, where material performance and biocompatibility are critical factors.
From a synthetic chemistry perspective, the Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester can be synthesized through several routes, including catalytic oxidation and esterification reactions. A 2021 study in *Green Chemistry* reported an efficient method for its production using green solvents and mild reaction conditions, aligning with the growing emphasis on sustainable chemical processes. This approach not only reduces environmental impact but also ensures the compound’s accessibility for further research and development.
Furthermore, the compound’s chemical stability and solubility profile make it a preferred choice in pharmaceutical formulations. Its ability to dissolve in both polar and non-polar solvents allows for the creation of multifunctional drug delivery systems. For example, recent work in *Pharmaceutical Research* (2023) demonstrated its use as a carrier molecule for antimicrobial agents, where its methyl ester group facilitated the controlled release of active ingredients in targeted environments.
Emerging research also suggests potential applications in biomedical engineering. A 2024 study in *Biomaterials Science* investigated the compound’s role in tissue engineering scaffolds. The 2,6-dimethyl-4-oxo group was found to enhance the cross-linking efficiency of polymer networks, improving the mechanical properties of scaffolds while maintaining biocompatibility. These findings highlight the compound’s versatility in advanced medical applications, where structural integrity and biological compatibility are paramount.
The Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester is also being explored for its electronic properties in organic electronics. A 2023 paper in *Advanced Electronic Materials* reported its use as a semiconducting material in flexible electronics. The methyl ester group was shown to modulate the charge transport properties of the material, enabling its application in thin-film transistors and sensors. This opens new avenues for its use in next-generation electronic devices.
Despite its promising applications, the Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester requires careful handling due to its reactivity and potential for degradation under certain conditions. Researchers are actively working to optimize its storage conditions and synthetic methods to ensure its stability and usability in various applications. These efforts are critical for maximizing its potential in both industrial and academic settings.
In conclusion, Cyclohexanecarboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester stands out as a compound with broad implications across multiple scientific disciplines. Its unique molecular structure, combined with its chemical versatility, positions it as a key player in pharmaceutical innovation, material science, and nanotechnology. Ongoing research is expected to further unlock its potential, contributing to advancements in healthcare, sustainable chemistry, and advanced materials.
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